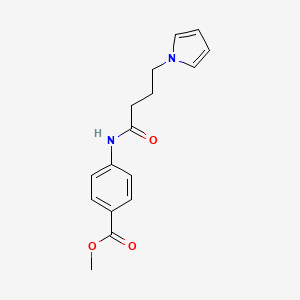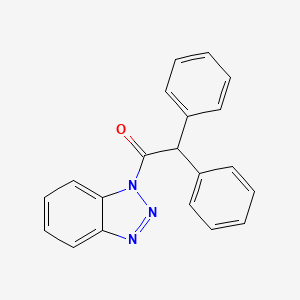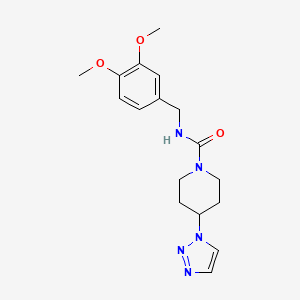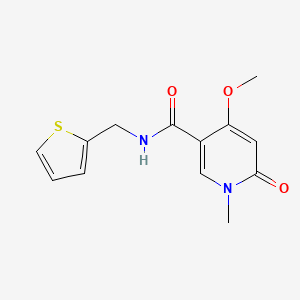![molecular formula C15H15F3N4O B2670699 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034355-69-4](/img/structure/B2670699.png)
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . Triazoles have been found to exhibit a wide range of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are generally synthesized using a variety of methods. One common method is the cyclization reaction .Molecular Structure Analysis
Triazoles have a unique structure that allows them to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
Antitumor Activities :
- Research by Riyadh (2011) demonstrated that compounds containing N-arylpyrazole and related structures, which are similar to the compound , showed notable inhibition effects on human breast and liver carcinoma cell lines.
- Beyer et al. (2008) identified a microtubule-active compound with a unique structure and promising antitumor activity in vivo, including in human colon carcinoma and glioblastoma.
Antimicrobial Properties :
- The study by Riyadh (2011) also evaluated the antimicrobial activity of some related compounds, finding them effective against certain microbes.
Synthesis Methodologies and Chemical Reactions
Novel Synthesis Approaches :
- Huntsman and Balsells (2005) developed a method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, which are structurally related to the compound .
- The work by Zheng et al. (2014) introduced a metal-free synthesis technique for 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing these compounds.
Diverse Chemical Reactions :
- Wamhoff et al. (1993) explored reactions leading to 1,2,4-triazolo[1,5-c]pyrimidines, which are structurally related and may provide insights into the chemistry of similar compounds.
Other Applications
Potential as Herbicides :
- A study by Moran (2003) found that certain triazolo[1,5-a]pyridine derivatives exhibited excellent herbicidal activity.
Cardiovascular Applications :
- Research by Sato et al. (1980) highlighted the coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines, suggesting potential cardiovascular benefits.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)11-6-7-22-12(8-11)20-21-13(22)9-19-14(23)10-4-2-1-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXEPSEEAOMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)



![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)


![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2670630.png)
![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)

![6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B2670637.png)
